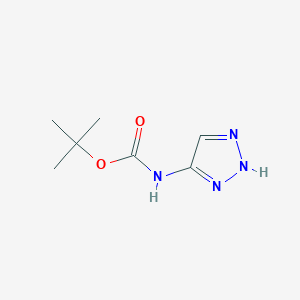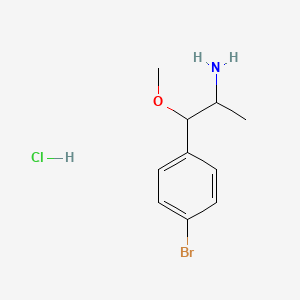
2-(3-Bromophenyl)ethanimidamide hydrochloride
Overview
Description
“2-(3-Bromophenyl)ethanimidamide hydrochloride” is a chemical compound with the CAS Number: 1196153-85-1 . It has a molecular weight of 249.54 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-bromophenyl)ethanimidamide hydrochloride . The InChI code is 1S/C8H9BrN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-5H,10-11H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Metabolism Studies
The in vivo metabolism of related bromophenyl compounds has been investigated in studies like the one by Kanamori et al. (2002). This research involved the administration of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) hydrochloride in rats and identified various metabolites through gas chromatography-mass spectrometry, revealing key insights into the metabolic pathways of bromophenyl substances (Kanamori et al., 2002).
Natural Occurring Bromophenols Study
Li et al. (2007) isolated natural bromophenols from marine red algae, demonstrating their significant DPPH radical-scavenging activity. This suggests potential applications of bromophenol compounds in antioxidant and other related fields (Li et al., 2007).
Synthetic Chemistry
Research by Lygin and Meijere (2009) involved the synthesis of benzimidazoles from o-bromophenyl isocyanide, showcasing the versatility of bromophenyl compounds in synthetic chemistry (Lygin & Meijere, 2009).
Antimicrobial Activity Research
A study by Erkin and Krutikov (2010) synthesized hydrochlorides of bromophenylaminopyrimidines, which demonstrated a significant decrease in antimycobacterial activity when the bromine atom was moved from the benzene ring to the heterocycle. This highlights the importance of bromophenyl positioning in medicinal chemistry applications (Erkin & Krutikov, 2010).
Environmental Impact Studies
Evans and Dellinger (2003) explored the environmental impact of brominated hydrocarbons like bromophenols through a study on the formation of brominated dioxins and other hazardous combustion byproducts (Evans & Dellinger, 2003).
Water Treatment Research
Jiang et al. (2014) studied the oxidation of bromophenols during water treatment with potassium permanganate, revealing the formation of brominated polymeric products. This research is vital for understanding the fate of bromophenol compounds in water treatment processes (Jiang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(3-bromophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFMBOJLOMRMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)ethanimidamide hydrochloride | |
CAS RN |
1196153-85-1 | |
| Record name | Benzeneethanimidamide, 3-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-bromophenyl)ethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride](/img/structure/B1377414.png)




![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)
![3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1377427.png)

![tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate](/img/structure/B1377432.png)

